

Toxicological Profile of 3-Ethylphenol: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **3-Ethylphenol** (CAS No. 620-17-7), a significant organic compound utilized in various industrial applications. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety and potential risks associated with this chemical. This document summarizes key toxicological endpoints, details experimental methodologies, and explores potential mechanisms of toxicity.

Executive Summary

3-Ethylphenol is an aromatic organic compound that is moderately toxic upon acute exposure through oral, dermal, and inhalation routes. It is classified as a skin and eye irritant. Data on repeated dose, reproductive, and developmental toxicity are primarily available for a mixture of ethylphenol isomers, indicating potential systemic effects at higher doses. While specific genotoxicity data for **3-Ethylphenol** is limited, related phenolic compounds have been studied. The mechanism of toxicity for phenolic compounds, in general, may involve the induction of oxidative stress and modulation of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Chemical and Physical Properties



Property	Value	Reference	
Chemical Name	3-Ethylphenol	PubChem	
Synonyms	m-Ethylphenol, 1-Ethyl-3- hydroxybenzene	PubChem	
CAS Number	620-17-7	PubChem	
Molecular Formula	C8H10O	PubChem	
Molecular Weight	122.16 g/mol	PubChem	
Appearance	Colorless to pale yellow liquid	INVALID-LINK	
Melting Point	-4 °C	INVALID-LINK	
Boiling Point	214-215 °C	INVALID-LINK	
Solubility	Slightly soluble in water	INVALID-LINK	

Toxicological Data

This section summarizes the available quantitative data on the toxicity of **3-Ethylphenol**.

Acute Toxicity

Endpoint	Species	Route	Value	Classificati on	Reference
LD50	Rat	Oral	981 mg/kg bw (for a mixture of o-, m-, and p- ethylphenol)	Harmful if swallowed	INVALID- LINK
LD50	Rabbit	Dermal	>2000 mg/kg bw	Not classified	INVALID- LINK
LC50	Rat	Inhalation	>3.8 mg/L (4- hour exposure, aerosol)	Not classified	INVALID- LINK



Skin and Eye Irritation

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Rabbit	Not irritating (in a study with 4-hour exposure)	Not classified	INVALID-LINK
Eye Irritation	Rabbit	Severe irritation (for p- ethylphenol)	Causes serious eye irritation	INVALID-LINK

Repeated Dose Toxicity

Study Duration	Species	Route	NOAEL	LOAEL	Key Effects at LOAEL	Referenc e
28-day	Rat (newborn)	Oral	Approx. 3 times lower than young rats	-	Slightly lowered body weight	INVALID- LINK
28-day	Rat (young)	Oral	100 mg/kg bw/day (for m- ethylpheno l)	300 mg/kg bw/day	Reduced body weight	INVALID- LINK
-	Rat	Oral	245 mg/kg bw/day (for a mixture of ethylpheno I isomers)	-	No treatment- related effects observed at the highest dose	INVALID- LINK

Genotoxicity



Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without S9	Negative (for a majority of phenolic compounds tested)	INVALID-LINK
In Vitro Micronucleus Test	Chinese Hamster Ovary (CHO) cells	-	Positive (for phenol)	INVALID-LINK

Note: Specific genotoxicity data for **3-Ethylphenol** is limited. The data presented is for related phenolic compounds and should be interpreted with caution.

Reproductive and Developmental Toxicity

Study Type	Species	Route	NOAEL (Develop mental)	NOAEL (Maternal)	Key Effects	Referenc e
Reproducti ve/Develop mental Toxicity Screening (OECD 421)	Rat	Oral	245 mg/kg bw/day (for a mixture of ethylpheno I isomers)	245 mg/kg bw/day (for a mixture of ethylpheno I isomers)	No effects on mating, fertility, or pup viability	INVALID- LINK
Prenatal Developme ntal Toxicity (OECD 414)	Rat	Oral	11.5 mg/kg bw/day (5th percentile for a large dataset of chemicals)	10 mg/kg bw/day (5th percentile for a large dataset of chemicals)	General developme ntal and maternal toxicity	INVALID- LINK



Note: The NOAEL for the OECD 414 study is a general value derived from a large dataset and not specific to **3-Ethylphenol**.

Experimental Protocols

This section provides an overview of the methodologies for key toxicological studies, based on OECD guidelines.

Acute Oral Toxicity (based on OECD Guideline 420)

- Test Animal: Typically female rats.
- Administration: A single oral dose of the test substance is administered by gavage.
- Dosage: A sequential testing procedure is used, starting with a dose expected to be moderately toxic. Subsequent doses are adjusted based on the outcome of the previous animal.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Endpoint: The LD₅₀ (median lethal dose) is estimated.

Acute Dermal Toxicity (based on OECD Guideline 402)

- Test Animal: Typically albino rabbits.
- Administration: A single dose of the test substance is applied to a small area of clipped, intact skin. The application site is covered with a porous gauze dressing for 24 hours.
- Dosage: A limit test at 2000 mg/kg body weight is often performed.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and skin reactions for 14 days.
- Endpoint: The LD₅₀ is determined.

Skin Irritation/Corrosion (based on OECD Guideline 404)



- Test Animal: Albino rabbits.
- Administration: 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small patch of skin and covered for 4 hours.
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended to 14 days to assess reversibility.
- Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (based on OECD Guideline 405)

- Test Animal: Albino rabbits.
- Administration: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is
 instilled into the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
- Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

Repeated Dose 28-Day Oral Toxicity Study (based on OECD Guideline 407)

- Test Animal: Typically rats.
- Administration: The test substance is administered daily by gavage or in the diet/drinking water for 28 days.
- Dosage: At least three dose levels and a control group are used.
- Observation: Includes daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and a full histopathological examination of organs and tissues at the end of the study.



 Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Ames Test (based on OECD Guideline 471)

- Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.
- Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Micronucleus Assay (based on OECD Guideline 487)

- Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes.
- Procedure: Cells are exposed to the test substance with and without a metabolic activation system. After treatment, the cells are cultured to allow for cell division and the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes).
- Endpoint: A substance is considered genotoxic if it induces a significant, dose-related increase in the frequency of micronucleated cells.

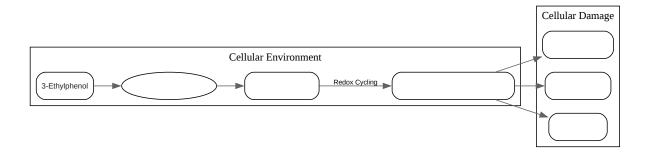
Mechanisms of Toxicity and Signaling Pathways

Specific studies on the molecular mechanisms of toxicity for **3-Ethylphenol** are not readily available. However, based on the known effects of other phenolic compounds, a plausible mechanism involves the induction of oxidative stress, which can subsequently trigger various cellular signaling pathways leading to cellular damage and inflammation.



Proposed Oxidative Stress-Mediated Toxicity

Phenolic compounds can undergo metabolic activation to form reactive intermediates, such as phenoxyl radicals. These radicals can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide. An overproduction of ROS can overwhelm the cellular antioxidant defense systems, resulting in oxidative stress. This state of oxidative stress can cause damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA.



Click to download full resolution via product page

Proposed pathway of **3-Ethylphenol**-induced oxidative stress.

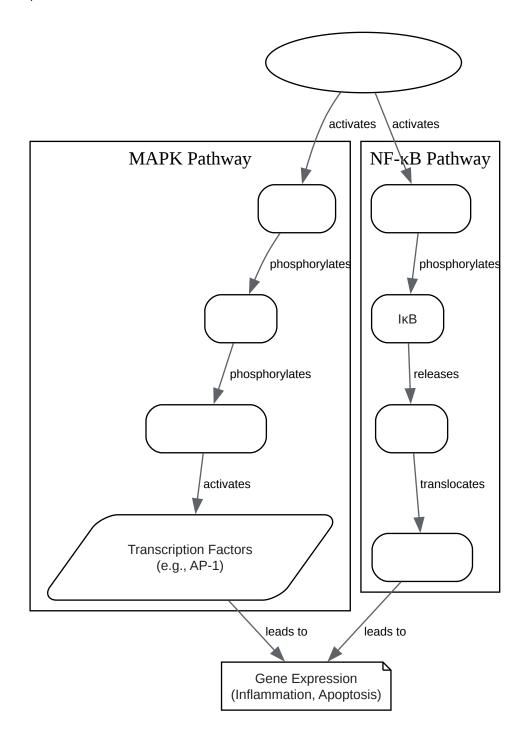
Potential Involvement of MAPK and NF-κB Signaling Pathways

Oxidative stress is a known activator of several intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key
regulators of cellular processes such as proliferation, differentiation, inflammation, and
apoptosis. Oxidative stress can lead to the phosphorylation and activation of MAPKs, which
in turn can activate downstream transcription factors, leading to the expression of proinflammatory and pro-apoptotic genes.



• NF-κB Pathway: NF-κB is a transcription factor that plays a central role in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Oxidative stress can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.



Click to download full resolution via product page



Proposed signaling pathways potentially modulated by **3-Ethylphenol**.

Conclusion

3-Ethylphenol exhibits a moderate order of acute toxicity and is an irritant to the skin and eyes. While specific data for chronic, reproductive, and genotoxic effects are not fully elucidated for **3-Ethylphenol** itself, information from related compounds suggests that these are areas for further investigation. The likely mechanism of toxicity involves the induction of oxidative stress and the subsequent activation of pro-inflammatory signaling pathways. This technical guide provides a foundation for further research and risk assessment of **3-Ethylphenol**. It is recommended that future studies focus on obtaining specific toxicological data for **3-Ethylphenol** to reduce reliance on data from isomers and related compounds, and to further investigate its molecular mechanisms of action.

• To cite this document: BenchChem. [Toxicological Profile of 3-Ethylphenol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664133#toxicological-profile-of-3-ethylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com